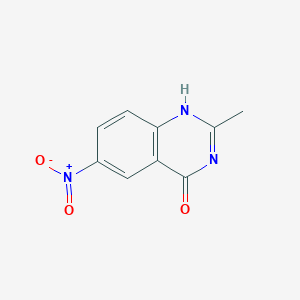

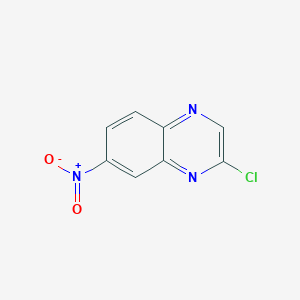

2-methyl-6-nitro-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase. The process involves the following steps:

Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase.

Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase, which converts the linear dextrins into cyclic cyclodextrins.

Purification: The resulting mixture is purified using techniques such as crystallization, chromatography, or membrane filtration to isolate the desired cyclodextrin.

Industrial Production Methods

Industrial production of cyclodextrins involves large-scale enzymatic processes. The key steps include:

Starch Source: Corn, potato, or other starch sources are used as the raw material.

Enzymatic Conversion: The starch is liquefied and treated with cyclodextrin glycosyltransferase in bioreactors.

Separation and Purification: The cyclodextrins are separated from the reaction mixture using crystallization or chromatography.

Drying and Packaging: The purified cyclodextrins are dried and packaged for commercial use.

Análisis De Reacciones Químicas

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecules.

Substitution: Substitution reactions can introduce different substituents onto the cyclodextrin ring, enhancing its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidized Cyclodextrins: These have enhanced solubility and stability.

Reduced Cyclodextrins: These have modified functional groups for specific applications.

Substituted Cyclodextrins: These have improved inclusion complex formation abilities.

Aplicaciones Científicas De Investigación

Cyclodextrins have a wide range of scientific research applications, including:

Chemistry: Cyclodextrins are used as catalysts and chiral selectors in chromatography.

Biology: They are used to enhance the solubility and stability of biological molecules.

Medicine: Cyclodextrins are used in drug delivery systems to improve the bioavailability of drugs.

Industry: They are used in the food industry to encapsulate flavors and fragrances, and in the cosmetic industry to stabilize active ingredients.

Mecanismo De Acción

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules. Cyclodextrins can also modulate the release rate of drugs and protect sensitive molecules from degradation.

Comparación Con Compuestos Similares

Similar Compounds

Alpha-Cyclodextrin: Composed of six glucose units.

Beta-Cyclodextrin: Composed of seven glucose units.

Gamma-Cyclodextrin: Composed of eight glucose units.

Uniqueness

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. This property is not commonly found in other oligosaccharides. The size of the cyclodextrin cavity can be tailored by selecting different types of cyclodextrins (alpha, beta, or gamma), making them versatile for various applications.

Propiedades

IUPAC Name |

2-methyl-6-nitro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-5-10-8-3-2-6(12(14)15)4-7(8)9(13)11-5/h2-4H,1H3,(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHXAPYAFDFUSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B7772407.png)

![2-{[(2-Phenylethyl)amino]methyl}phenol](/img/structure/B7772417.png)

![4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine](/img/structure/B7772446.png)

![8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B7772474.png)